molecular formula C33H40N6O4 B606223 3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester CAS No. 216508-01-9

3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester

Cat. No. B606223
CAS RN: 216508-01-9
M. Wt: 584.71
InChI Key: GIOHMBUSIFGCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS 214428 is a bio-active chemical.

Scientific Research Applications

  • Enantioselectivity in Kinetic Resolution : A study by Sobolev et al. (2002) explored the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of related 1,4-dihydropyridine 3,5-diesters. The study found that specific structural modifications, like a methyl ester at the 5-position and a long or branched acyl chain at C3, resulted in high enantiomeric ratios, demonstrating the compound's potential in stereochemistry and enzymatic studies (Sobolev et al., 2002).

  • Synthesis and Pharmacological Activity : Muto et al. (1988) investigated the synthesis and pharmacological activity of stereoisomers of a similar 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. The study found significant differences in antihypertensive activities among the stereoisomers, indicating the importance of stereochemistry in pharmacological efficacy (Muto et al., 1988).

  • Novel Calcium Antagonists : Ashimori et al. (1991) synthesized novel 1,4-dihydropyridine derivatives bearing 3-[4-(substituted amino)phenylalkyl]ester side chains and tested them for antihypertensive activity. This research highlights the potential use of such compounds in developing new antihypertensive medications (Ashimori et al., 1991).

  • Cytochrome P-450-catalyzed Hydroxylation and Ester Cleavage : Guengerich et al. (1988) explored the cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters, closely related to the compound . This study is significant in understanding the metabolic pathways and enzymatic interactions of such compounds (Guengerich et al., 1988).

  • Comparative Pharmacological Studies : Meyer et al. (1981) conducted synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions. The study found that asymmetrically substituted derivatives exhibited superior pharmacological activities compared to symmetrically substituted ones, suggesting the importance of structural variation in pharmacological properties (Meyer et al., 1981).

  • Calcium Channel Antagonist Activity : Dagnino et al. (1986) synthesized dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates and evaluated their calcium channel antagonist activities. This study provides insights into the potential therapeutic applications of these compounds in cardiovascular diseases (Dagnino et al., 1986).

properties

CAS RN

216508-01-9

Product Name

3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester

Molecular Formula

C33H40N6O4

Molecular Weight

584.71

IUPAC Name

dimethyl 4-[3-[[N-cyano-N'-[3-(4-phenylpiperidin-1-yl)propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H40N6O4/c1-22-28(31(40)42-3)30(29(23(2)37-22)32(41)43-4)26-12-8-13-27(20-26)38-33(36-21-34)35-16-9-17-39-18-14-25(15-19-39)24-10-6-5-7-11-24/h5-8,10-13,20,25,30,37H,9,14-19H2,1-4H3,(H2,35,36,38)

InChI Key

GIOHMBUSIFGCJS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=NCCCN3CCC(CC3)C4=CC=CC=C4)NC#N)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS 214428;  BMS-214428;  BMS214428;  UNII-6774Z74TWN.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester
Reactant of Route 2
Reactant of Route 2
3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester
Reactant of Route 3
Reactant of Route 3
3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester
Reactant of Route 4
Reactant of Route 4
3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester
Reactant of Route 5
3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester
Reactant of Route 6
Reactant of Route 6
3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester

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